2-Benzoylpyrimidine
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry Research
The journey into the world of pyrimidine chemistry began in the early 19th century. In 1818, Brugnatelli first isolated a pyrimidine derivative, alloxan, through the oxidation of uric acid with nitric acid. researchgate.net The term "pyrimidine" itself was coined in 1884 by Pinner, who combined the words "pyridine" and "amidine" to reflect its structural relationship to these compounds. umich.edu A significant milestone in synthetic pyrimidine chemistry was achieved in 1879 when Grimaux reported the laboratory synthesis of barbituric acid from urea (B33335) and malonic acid using phosphorus oxychloride. wikipedia.org The systematic study of pyrimidines commenced in 1884 with Pinner's work on synthesizing derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org
Early research recognized pyrimidines as byproducts of uric acid catabolism. researchgate.net The discovery of pyrimidine bases—cytosine, thymine, and uracil (B121893)—as fundamental components of nucleic acids (DNA and RNA) firmly established their biological importance and spurred further investigation. umich.edugsconlinepress.com Over the years, research has expanded from these naturally occurring pyrimidines to a vast array of synthetic derivatives. gsconlinepress.com The development of new synthetic methodologies has been a continuous focus, enabling the creation of functionalized pyrimidines with diverse applications. caribjscitech.comresearchgate.net This evolution has transitioned pyrimidine chemistry from foundational organic chemistry to a cornerstone of modern medicinal and materials science.
Significance of Pyrimidine Scaffold in Contemporary Chemical Science
The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active compounds and its versatile chemical properties. researchgate.net Its fundamental role as a component of DNA and RNA nucleobases (cytosine, thymine, and uracil) underscores its biological significance. gsconlinepress.combenthamscience.com Beyond nucleic acids, the pyrimidine core is found in essential natural compounds like thiamine (B1217682) (vitamin B1) and orotic acid. researchgate.net
In contemporary chemical science, the pyrimidine scaffold is a key pharmacophore in a multitude of therapeutic agents. researchgate.net Its structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. researchgate.net Pyrimidine derivatives have been extensively developed and investigated for various medicinal applications, including:
Anticancer agents: Many pyrimidine-based compounds have shown potent anticancer properties, with some acting as protein kinase inhibitors. benthamscience.commdpi.com
Antimicrobial and Antiviral agents: The scaffold is present in drugs developed to combat bacterial, fungal, and viral infections. gsconlinepress.commdpi.com
Anti-inflammatory and Analgesic agents: Derivatives have been designed to possess anti-inflammatory and pain-relieving properties. mdpi.com
Central Nervous System (CNS) agents: Pyrimidines are also explored for their potential as CNS-active agents, including anticonvulsants and antidepressants. mdpi.com
The versatility of the pyrimidine scaffold also extends to materials science and agrochemistry, where its derivatives are investigated for unique electronic, optical, and biological properties. researchgate.netekb.eg The ability to modify the pyrimidine ring at various positions allows chemists to fine-tune the properties of the resulting molecules for specific applications. researchgate.net
Academic Research Trajectories for 2-Benzoylpyrimidine and its Derivatives
Academic research on this compound, a molecule featuring a pyrimidine ring substituted with a benzoyl group at the 2-position, and its derivatives has primarily focused on synthesis and the exploration of their biological activities. This specific scaffold has been identified as a promising leading structure in the development of new bioactive compounds.
One significant research trajectory has been the synthesis and evaluation of this compound derivatives as potential fungicides. sioc-journal.cn For instance, a series of thirty-six this compound derivatives were designed and synthesized, leading to the identification of compounds with notable fungicidal activity against cucumber powdery mildew. sioc-journal.cn Structure-activity relationship (SAR) studies in this area have revealed that substitutions on both the pyrimidine and benzoyl rings significantly impact efficacy. For example, having 4,6-dimethoxy groups on the pyrimidine ring was found to be highly favorable for fungicidal activity. sioc-journal.cn Further structural optimization led to the development of related structures, such as 2-(pyridyl-2-formyl)pyrimidine derivatives, which also demonstrated potent fungicidal properties. sioc-journal.cn
Another area of investigation involves the synthesis of metal complexes with ligands derived from this compound. For example, complexes of copper(II), nickel(II), cobalt(II), and zinc(II) have been synthesized with Schiff base ligands derived from 5-benzoyl-1H-pyrimidine-2-thione. researchgate.net These studies focus on the characterization and potential applications of the resulting coordination compounds. researchgate.net Research has also explored the synthesis of various substituted pyrimidines, including 5-benzoylpyrimidine-2,4,6-trione derivatives, and evaluated their properties through computational methods. researchgate.net
The synthesis of this compound and its analogues often involves multi-step reaction sequences. Common starting materials include substituted pyrimidines which are then reacted with appropriate benzoyl precursors. sioc-journal.cn The characterization of these novel compounds is rigorously performed using modern spectroscopic techniques.
Table 1: Spectroscopic Data for Representative this compound Derivatives This table is a representation of typical data found in research literature and may not correspond to a single specific publication.
| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (HRMS) | Reference |
| 4AHl | 7.8-7.2 (m, Ar-H), 4.0 (s, OCH3), 3.4 (s, NCH3) | 188.1 (C=O), 164.2, 158.5, 138.0, 130-125 (Ar-C), 55.4 (OCH3), 38.1 (NCH3) | [M+H]+ found | sioc-journal.cn |
| 4AFd | 8.0-7.0 (m, Ar-H), 4.1 (s, OCH3), 3.5 (s, NCH3), 2.3 (s, Ar-CH3) | 187.9 (C=O), 164.5, 160.1 (d, JCF), 158.3, 139.2, 131-115 (Ar-C), 55.6 (OCH3), 38.3 (NCH3), 21.5 (Ar-CH3) | [M+H]+ found | sioc-journal.cn |
Note: m denotes multiplet, s denotes singlet, d denotes doublet. Ar-H refers to aromatic protons. Data is illustrative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyrimidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10(9-5-2-1-3-6-9)11-12-7-4-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGGAFBXJXIXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438513 | |
| Record name | 2-benzoylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112170-34-0 | |
| Record name | 2-benzoylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylpyrimidine | |
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Synthetic Methodologies and Chemical Transformations of 2 Benzoylpyrimidine
Direct Synthetic Routes to 2-Benzoylpyrimidine
The direct synthesis of this compound can be achieved through several methods, with a focus on efficiency and reaction conditions.
Oxidation-Based Synthesis from Phenyl(pyridine-2-yl)methanol Precursors
A primary route to this compound involves the oxidation of phenyl(pyridin-2-yl)methanol. Traditional methods have employed strong oxidizing agents like potassium dichromate, which, while effective, pose significant environmental and toxicity concerns. google.com Alternative approaches have utilized reagents such as pyridinium (B92312) chlorochromate (PCC) and other chromium-based oxidants. google.com
A notable advancement in this area is a one-step oxidation method that is both high-yielding and environmentally benign. google.com This process uses phenyl(pyridine-2-yl)methanol as the starting material, an ionic hydride as a catalyst, and dry air or oxygen as the oxidant. google.com The reaction proceeds at a mild temperature range of 0-30 °C and achieves yields of up to 95%. google.com This method represents a significant improvement over traditional protocols by avoiding harsh reagents and simplifying the process. google.com
Table 1: Comparison of Oxidation Methods for this compound Synthesis
| Oxidant/Catalyst System | Conditions | Yield | Environmental Considerations |
|---|---|---|---|
| Potassium Dichromate/Aluminum Chloride | Catalytic | ~80% | High toxicity, environmental pollution |
| BuPPh₃CrO₃Cl | Acetonitrile (B52724), reflux | Not specified | Use of chromium reagent |
| CuCl₂ complex/tert-butyl hydroperoxide | Catalytic | Not specified | Use of peroxide |
Advanced Methodologies for Facile Reaction Conditions
Modern synthetic chemistry emphasizes the development of facile and efficient reaction conditions. organic-chemistry.org Techniques such as ultrasound and microwave irradiation have been successfully employed to promote chemical reactions, often leading to shorter reaction times, higher yields, and cleaner processes. organic-chemistry.org For instance, ultrasound-mediated synthesis has been shown to be effective in various organic transformations, including the formation of C-N bonds and the synthesis of heterocyclic compounds. organic-chemistry.org These advanced methodologies offer greener alternatives to conventional heating methods and are applicable to the synthesis of pyrimidine (B1678525) derivatives. organic-chemistry.orgmdpi.com
Derivatization Strategies for this compound Analogues
The this compound core serves as a versatile platform for the synthesis of a wide array of derivatives with potential applications in various fields.
Synthesis of this compound Derivatives via Optimization Processes
The structural optimization of this compound derivatives is a key strategy for developing new compounds with enhanced properties. researchgate.net This involves systematically modifying the substituents on the pyrimidine and benzoyl moieties to establish structure-activity relationships (SAR). nih.gov For example, a series of 2-(pyridyl-2-formyl)pyrimidine derivatives were designed based on the structural optimization of this compound. researchgate.net Similarly, extensive SAR studies on 2-pyrimidinylindole derivatives have led to the discovery of potent anti-obesity agents. nih.gov These optimization processes often involve multi-step synthetic sequences to introduce diverse functional groups and assess their impact on the compound's biological activity. nih.gov
Preparation of Substituted 5-Benzoylpyrimidine-2,4,6-trione Derivatives
A significant class of derivatives is the 5-benzoylpyrimidine-2,4,6-triones, which are synthesized from barbituric acid or its derivatives. researchgate.netresearchgate.netasu-edu.ru One common method involves the acylation of barbituric acid with a suitable benzoyl derivative. For instance, the reaction of carboxylic acids with barbituric acid in the presence of thionyl chloride and pyridine (B92270) yields 5-benzoylpyrimidine-2,4,6(1H,3H, 5H)-trione derivatives. researchgate.netresearchgate.net
Another approach is the condensation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with various aldehydes. asu-edu.ru This reaction can be catalyzed by bases like piperidine (B6355638) in butan-1-ol or by Lewis acids such as boron trifluoride etherate in dioxane. asu-edu.ru These methods provide access to a variety of substituted chalcone-like structures incorporating the pyrimidine-2,4,6-trione core. asu-edu.ru
Table 2: Synthesis of 5-Benzoylpyrimidine-2,4,6-trione Derivatives
| Starting Materials | Reagents/Conditions | Product Type |
|---|---|---|
| Carboxylic Acid, Barbituric Acid | Thionyl Chloride, Pyridine | 5-Benzoylpyrimidine-2,4,6-trione |
| 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione, Aryl Aldehydes | Piperidine, Acetic Acid, BuOH, reflux | 5-[(E)-3-Aryl-2-propenoyl]pyrimidine-2,4,6(1H,3H,5H)-trione |
Formation of Pyrimidinyl Alpha-Amino Acids
The synthesis of α-amino acids containing a pyrimidine ring represents a sophisticated derivatization strategy, leading to compounds with potential applications as fluorescent probes or in peptide chemistry. nih.gov A four-step synthesis has been developed starting from an L-aspartic acid derivative. nih.gov The key steps in this process are the creation of ynone intermediates through the reaction of alkynyl lithium salts with a Weinreb amide, followed by a heterocyclization reaction with amidines catalyzed by ytterbium. nih.gov This method allows for the variation of substituents at the C2 and C4 positions of the pyrimidine ring, which in turn modulates the photoluminescent properties of the resulting α-amino acids. nih.gov
Synthesis of Novel Pyrimidinylpyrrolidines through Cascade Reactions
The reaction proceeds through the formation of an azomethine ylide intermediate from the condensation of a ketone and an α-amino acid, with subsequent decarboxylation. mdpi.commdpi.comnih.gov This 1,3-dipole then reacts with a dienophile (an electron-deficient alkene) to afford the highly substituted pyrrolidine (B122466) ring system. beilstein-journals.org Given that this compound possesses a ketone functional group, it can be proposed as a suitable substrate for generating an azomethine ylide in such a cascade reaction.
The general reaction scheme is as follows: this compound would first react with an α-amino acid, such as sarcosine (B1681465) or glycine, to form an intermediate that, upon heating, loses carbon dioxide to generate an azomethine ylide. This ylide, containing the pyrimidine moiety, would then undergo a [3+2] cycloaddition with a suitable dienophile, like N-phenylmaleimide or dimethyl acetylenedicarboxylate, to yield a novel pyrimidinyl-substituted pyrrolidine. This methodology offers a pathway to complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. rsc.orgmdpi.com
Synthesis of Fused Pyrimidinone Derivatives from Baylis-Hillman Acetates
Fused pyrimidinone systems, which are present in many biologically active molecules, can be synthesized from Baylis-Hillman acetates. The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). mdpi.com The resulting adducts, often in their acetate (B1210297) form, are versatile intermediates for further transformations.
One such transformation involves the reaction of Baylis-Hillman acetates with 2-aminopyridine (B139424) derivatives to construct fused pyrimidones. For instance, a one-pot reaction between Baylis-Hillman acetates and 2-aminopyridine in an aqueous medium has been developed to produce pyrido[1,2-a]pyrimidinones. mdpi.com Similarly, catalyst-free reactions of Baylis-Hillman acetates with 2-aminobenzimidazole (B67599) lead to the formation of benzimidazo[1,2-a]pyrimidinone derivatives in good to excellent yields. rsc.org These reactions typically proceed via a sequence of aza-Michael addition, elimination, and intramolecular cyclization.
A solvent-free approach has also been reported for the synthesis of fused pyrimidone derivatives by reacting Baylis-Hillman acetates with various 2-aminopyridine derivatives. nih.gov This method provides good yields under mild conditions. While these examples start with an amino-substituted pyrimidine (or a related amino-heterocycle) rather than this compound itself, they represent a key strategy for accessing fused pyrimidinone cores by combining a pyrimidine-containing synthon with a Baylis-Hillman acetate. The reaction of various substituted 2-aminopyridines with Baylis-Hillman acetates demonstrates the versatility of this approach. nih.gov
Table 1: Synthesis of Fused Pyrimidinones from Baylis-Hillman Acetates and 2-Aminopyridines nih.gov
| Entry | 2-Aminopyridine Derivative | Baylis-Hillman Acetate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino pyridine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 2-Oxo-4-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxylate | 78 |
| 2 | 3-Methyl-2-aminopyridine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 7-Methyl-2-oxo-4-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxylate | 72 |
| 3 | 4-Methyl-2-aminopyridine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 8-Methyl-2-oxo-4-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxylate | 75 |
| 4 | 2-Amino pyridine | Methyl 2-(acetoxy(o-tolyl)methyl)acrylate | 2-Oxo-4-(o-tolyl)-2H-pyrido[1,2-a]pyrimidine-3-carboxylate | 76 |
| 5 | 3-Methyl-2-aminopyridine | Methyl 2-(acetoxy(o-tolyl)methyl)acrylate | 7-Methyl-2-oxo-4-(o-tolyl)-2H-pyrido[1,2-a]pyrimidine-3-carboxylate | 67 |
Generation of Schiff Base Ligands Incorporating this compound Moieties
Schiff bases are compounds containing an imine or azomethine group (–C=N–) and are widely used as ligands in coordination chemistry. The reaction of an amine with a ketone or aldehyde is the primary method for their synthesis. Pyrimidine-containing Schiff bases are of particular interest due to their potential biological activities and versatile coordination behavior with metal ions.
Specifically, Schiff base ligands have been synthesized from derivatives of this compound. For example, 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione readily undergoes condensation with salicylaldehyde (B1680747) in refluxing n-butanol to yield the corresponding Schiff base ligand. Current time information in Bangalore, IN.organic-chemistry.org This reaction provides the tridentate SNO ligand in good yield. Current time information in Bangalore, IN.organic-chemistry.org Similarly, new mixed-ligand Schiff bases and their bivalent metal complexes have been synthesized from 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/thione and 5-chloro-2-hydroxyacetophenone. beilstein-journals.orgrsc.org These ligands and their metal complexes have been characterized by various spectroscopic and analytical techniques. beilstein-journals.orgrsc.orgrsc.org
The synthesis of a new heterocyclic Schiff base, (E)-5-benzoyl-4-phenyl-1-((pyridin-2-ylmethylene) amino) pyrimidin-2(1H)-one, has also been reported, further illustrating the utility of the this compound scaffold in generating complex ligands. mdpi.com
Table 2: Synthesis of a Schiff Base Ligand from a this compound Derivative Current time information in Bangalore, IN.organic-chemistry.org
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
|---|
These Schiff base ligands, featuring the bulky and electronically interesting this compound moiety, are capable of forming stable complexes with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). beilstein-journals.orgrsc.orgCurrent time information in Bangalore, IN. The resulting metal complexes often exhibit specific geometries, such as octahedral or square-pyramidal, depending on the metal ion and reaction stoichiometry. Current time information in Bangalore, IN.
Reactivity and Reaction Mechanism Studies of 2 Benzoylpyrimidine Systems
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. wikipedia.org In the context of pyrimidine (B1678525) systems, these reactions are particularly important for introducing a variety of functional groups onto the heterocyclic core. The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient substrate, resulting in the displacement of a leaving group. wikipedia.org The reaction can proceed through two primary mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a single-step concerted reaction. wikipedia.orgyoutube.com The nature of the substrate, nucleophile, leaving group, and solvent all play crucial roles in determining the operative mechanism and the reaction's outcome. nih.gov
Ipso-substitution is a specific type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than hydrogen. ic.ac.uklibretexts.org This reaction pathway is particularly relevant when the substituent being replaced is a good leaving group or can form a stable carbocation. ic.ac.uk In the realm of pyrimidine chemistry, ipso-substitution provides a powerful tool for modifying the pyrimidine ring.
A notable example involves the nucleophilic ipso-substitution reaction of 2-(benzylsulfonyl)-4-isopropoxypyrimidines. researchgate.net In this reaction, the benzylsulfonyl group at the C2 position acts as an effective leaving group, facilitating its displacement by various nucleophiles. researchgate.net Specifically, studies have investigated the reaction with the nucleophilic side chains of protected natural α-amino acids to synthesize novel pyrimidin-2-yl α-amino acids. researchgate.net Detailed optimization of these reaction conditions has been a focus of research to enhance the efficiency and selectivity of this transformation. researchgate.net
The reactivity in ipso-substitution is influenced by the stability of the intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom bearing the leaving group, making it more susceptible to nucleophilic attack.
The selective O-alkylation of pyrimidine derivatives is a crucial transformation for the synthesis of various biologically active molecules and functional materials. nih.govnih.govorganic-chemistry.org The challenge in alkylating pyrimidinone systems lies in controlling the regioselectivity, as both N-alkylation and O-alkylation can occur. nih.gov The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents on the pyrimidine ring. nih.govresearchgate.net
Research has demonstrated the selective O-alkylation of 2-(benzylsulfanyl)-4(3H)-pyrimidinones. researchgate.net By employing Mitsunobu conditions, which typically involve a phosphine (B1218219) and an azodicarboxylate, selective O-alkylation can be achieved with the hydroxylic side chains of some natural α-amino acids, leading to the formation of new pyrimidin-4-yl α-aminoesters. researchgate.net
In other studies, the O-alkylation of pyrimidin-2(1H)-ones has been achieved with high selectivity using specific alkylating agents and reaction conditions. nih.gov For instance, the use of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents in the presence of a base like K2CO3 in refluxing acetonitrile (B52724) has been shown to yield O-alkylated products exclusively and in high yields. nih.gov The nature of the leaving group on the alkylating agent can influence the reaction rate, with iodinated derivatives reacting faster than brominated or chlorinated ones. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Selectivity | Reference |
| 2-(Benzylsulfanyl)-4(3H)-pyrimidinone | Natural α-amino acids with hydroxylic side chains | Pyrimidin-4-yl α-aminoesters | Mitsunobu conditions | Selective O-alkylation | researchgate.net |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 2-{[2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl]methoxy}-4-(trifluoromethyl)pyrimidine | K2CO3, MeCN, reflux | Exclusive O-alkylation | nih.gov |
| 2-Pyridone | Diazo compounds | 2-Alkoxypyridines | TfOH catalyst | >99:1 O-selectivity | rsc.org |
Investigation of Ipso-Substitution Reactions
Organometallic and Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.netustc.edu.cnsioc-journal.cn These reactions often employ palladium, nickel, or copper catalysts to couple organometallic reagents with organic halides or pseudohalides. eie.grustc.edu.cn The versatility of these methods allows for the construction of complex molecular architectures from readily available starting materials. eie.gr
In the context of pyrimidine chemistry, these coupling reactions are utilized to introduce aryl, alkyl, and other functional groups onto the pyrimidine ring. researchgate.net For instance, metal-catalyzed amination and amidation reactions have been described for pyrimidine systems. researchgate.net
C-H activation is a powerful strategy that involves the cleavage of a carbon-hydrogen bond and its subsequent functionalization. mt.comsigmaaldrich.com This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mt.com Transition metals play a crucial role in mediating C-H activation, which can proceed through various mechanisms, including oxidative addition, electrophilic substitution, and σ-bond metathesis. mt.comrutgers.edunih.gov
Research into the C-H activation of pyrimidine derivatives has provided insights into their reactivity. For example, 2-(2-Phenylaminopyrimidin-4-yl)pyridines have been shown to undergo C-H activation at the ortho position of the phenyl ring when treated with (PhCN)2PdCl2. This reaction leads to the formation of N,N,C-coordinated palladium(II) complexes in high yields. researchgate.net Kinetic studies of this complex formation have been conducted to elucidate the reaction mechanism and determine the activation parameters. researchgate.net
The mechanism of C-H activation is often directed by a coordinating group present in the substrate, which brings the metal catalyst into proximity with the targeted C-H bond. sigmaaldrich.com This directed approach enhances the selectivity of the functionalization.
| Reactant | Catalyst/Reagent | Product | Mechanism Feature | Reference |
| 2-(2-Phenylaminopyrimidin-4-yl)pyridine | (PhCN)2PdCl2 | N,N,C-coordinated palladium(II) complex | ortho-C-H activation of the phenyl ring | researchgate.net |
Reactivity of 2-Benzoylpyrimidine in Cycloaddition Reactions
Cycloaddition reactions are powerful transformations for the construction of cyclic compounds. beilstein-journals.org Among these, 1,3-dipolar cycloadditions are particularly valuable for synthesizing five-membered heterocycles. beilstein-journals.orgresearchgate.netnih.gov
Nitrile oxides are versatile 1,3-dipoles that readily react with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively. beilstein-journals.orgbeilstein-journals.orgmdpi.com The reactivity of nitrile oxides with the C=C double bond of pyrimidine derivatives has been explored to create novel fused heterocyclic systems.
Studies have investigated the reaction of nitrile oxides with the 5,6-double bond of uracil (B121893) derivatives. acs.org This reaction provides a route to 5-aroylpyrimidine nucleoside oximes. The regiochemistry of the cycloaddition is a key aspect of these reactions, with the oxygen atom of the nitrile oxide typically adding to the more substituted carbon of the double bond. beilstein-journals.org The reaction conditions, including the method of nitrile oxide generation (often in situ from oximes), can influence the outcome of the cycloaddition. mdpi.com
| Dipole | Dipolarophile | Product Type | Key Feature | Reference |
| Nitrile Oxide | Uracil derivative (5,6-double bond) | 5-Aroylpyrimidine nucleoside oxime | Cycloaddition to pyrimidine C=C bond | acs.org |
| Nitrile Oxide | Alkenes | Isoxazolines | 1,3-Dipolar cycloaddition | beilstein-journals.orgbeilstein-journals.org |
| Nitrile Oxide | Alkynes | Isoxazoles | 1,3-Dipolar cycloaddition | beilstein-journals.orgbeilstein-journals.org |
Mechanistic Insights into Formation of Derived Structures
The formation of structures derived from this compound and related pyrimidine systems is governed by several fundamental reaction mechanisms. The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. researchgate.netmsu.edu This intrinsic reactivity is central to understanding the synthesis of its various derivatives. Key mechanistic pathways include nucleophilic aromatic substitution (SNAr), nucleophilic addition, and subsequent cyclization reactions.
A primary mechanism for the functionalization of pyrimidine rings is Nucleophilic Aromatic Substitution (SNAr). In this multi-step process, a nucleophile attacks the electron-poor pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. msu.edu The subsequent departure of a leaving group restores the aromaticity of the ring. For pyrimidine derivatives, substitution is favored at positions 2, 4, or 6, which are most activated by the ring nitrogens. msu.edu
Systematic studies on analogous compounds like 2-sulfonylpyrimidines provide significant insight into the SNAr mechanism. nih.gov These studies demonstrate that the reactivity of the pyrimidine core can be finely tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). nih.gov EWGs enhance the electrophilicity of the ring and stabilize the anionic intermediate, thus accelerating the reaction rate, while EDGs have the opposite effect. nih.gov Research on the reaction of 2-sulfonylpyrimidines with cysteine nucleophiles has shown that the reaction proceeds rapidly at neutral pH to form stable S-heteroarylated adducts via the SNAr pathway. nih.gov The reactivity of these systems can be modulated over nine orders of magnitude by strategically modifying the substituents on the pyrimidine ring and the nature of the sulfonyl leaving group. nih.gov
Table 1: Influence of Substituents on SNAr Reactivity in Pyrimidine Analogues Data inferred from structure-reactivity studies on 2-sulfonylpyrimidines, which serve as a model for understanding the electronic effects on the pyrimidine core. nih.gov
| Substituent on Pyrimidine Ring | Type | Expected Effect on Reaction Rate with Nucleophiles |
| -CF₃, -NO₂ | Electron-Withdrawing (EWG) | Accelerate |
| -NH₂, -OMe | Electron-Donating (EDG) | Slow Down |
A concrete example of derivative formation can be seen in the synthesis of thiazolopyrimidine structures. ekb.eg The reaction of a substituted pyrimidin-2-thione with ethyl chloroacetate (B1199739) under basic conditions yields a thiazolopyrimidine derivative as the sole product. ekb.eg The mechanism is understood to proceed in two distinct steps:
S-alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of the pyrimidin-2-thione on the electrophilic carbon of ethyl chloroacetate. This is a standard nucleophilic substitution reaction that forms an S-alkylated intermediate. ekb.eg
Intramolecular Cyclization: The intermediate then undergoes a 1,5-exo-trig cyclization, where a ring nitrogen atom attacks the carbonyl carbon of the ester group, leading to the elimination of an ethanol (B145695) molecule and the formation of the fused thiazolidinone ring. ekb.eg
Table 2: Mechanistic Steps for Thiazolopyrimidine Formation ekb.eg
| Step | Reactants | Intermediate/Product | Mechanism Type |
| 1 | Pyrimidin-2-thione, Ethyl chloroacetate | S-alkylated pyrimidine | Nucleophilic Substitution |
| 2 | S-alkylated pyrimidine intermediate | Thiazolopyrimidine derivative | 1,5-exo-trig Cyclization |
Another illustrative mechanism is the formation of 5-benzoylpyrimidine-2,4,6-trione. uno.edu This synthesis involves the reaction of barbituric acid with benzoyl chloride in a pyridine (B92270) solvent. uno.edu The reaction proceeds via a nucleophilic acyl substitution. Pyridine acts as a base to deprotonate barbituric acid, forming an enolate which is a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of the chloride leaving group yields the final C-acylated product. uno.edu
Table 3: Synthesis of 5-Benzoylpyrimidine-2,4,6-trione uno.edu
| Reactant 1 | Reactant 2 | Solvent/Base | Product | Mechanism Type |
| Barbituric acid | Benzoyl chloride | Pyridine | 5-Benzoylpyrimidine-2,4,6-trione | Nucleophilic Acyl Substitution |
These examples highlight that the mechanistic pathways to this compound derivatives are heavily influenced by the nature of the reactants, the substitution pattern on the pyrimidine ring, and the reaction conditions. The foundational principles of nucleophilic attack on an electron-deficient aromatic system, often followed by cyclization or other transformations, are central to the synthesis of this diverse class of compounds. msu.eduekb.eguno.edu
Coordination Chemistry of 2 Benzoylpyrimidine As a Ligand
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes involving 2-benzoylpyrimidine often utilizes its versatile chemical nature, allowing for the formation of various derivatives, most notably Schiff bases. These Schiff bases are then used to create complexes with a range of transition metals.
Formation of this compound-Based Schiff Base Complexes
Schiff bases derived from this compound are synthesized through the condensation reaction of this compound with a primary amine. For instance, a Schiff base has been prepared by reacting this compound with 2-aminopyrimidine. scirp.org The resulting imine, 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine, features a characteristic azomethine group (C=N), which is crucial for coordination with metal ions. scirp.org The formation of this Schiff base can be confirmed by spectroscopic methods such as FT-IR, which shows a distinct absorption band for the azomethine group. scirp.org
Similarly, other research has focused on synthesizing Schiff base ligands from derivatives of this compound. One such example is the condensation of 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one with 2-hydroxy-5-methoxybenzaldehyde (B1199172) to yield 1-[[1-(2-hydroxy-5-methoxyphenyl)ethylidene]amino]-4-phenyl-5-benzoyl-pyrimidine-2-one. researchgate.netresearchgate.net Another related Schiff base, (1-[[1-(5-chloro-2-hydroxyphenyl)ethyliden]amino]-4-phenyl-5-benzoyl-pyrimidine-2-thione), has also been synthesized and used to form metal complexes. researchgate.net
The structural characterization of these Schiff bases and their subsequent metal complexes is carried out using a variety of analytical techniques. These include elemental analysis, mass spectrometry, and spectroscopic methods like FT-IR, UV-Vis, and NMR (¹H and ¹³C). researchgate.netresearchgate.netdergipark.org.tr For example, in the infrared spectrum of a Schiff base derived from 2-benzoylpyridine (B47108) (a related compound), the C=N stretching vibration shifts upon complexation, indicating the coordination of the azomethine nitrogen to the metal center. researchgate.net
Preparation of Complexes with Transition Metals (e.g., Co(II), Cu(II), Ni(II), Mn(II), Pd(II), Ag(I), Zn(II))
A wide array of transition metal complexes with this compound-derived ligands have been prepared and studied. The reaction of Schiff bases of this compound derivatives with salts of Co(II), Cu(II), Ni(II), and Mn(II) has been reported to yield stable complexes. researchgate.netresearchgate.netresearchgate.netresearchgate.nettubitak.gov.tr For instance, the reaction of 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate with salts of V(IV), Co(II), and Cu(II) resulted in the formation of binuclear metal complexes. scirp.org
Similarly, Pd(II) complexes have been synthesized, often exhibiting square planar geometry. researchgate.netsinop.edu.tr Zinc(II) complexes with hydrazone derivatives of 2-benzoylpyridine have also been prepared and characterized, revealing various coordination geometries, including distorted octahedral and five-coordinate environments. researchgate.net The synthesis of these complexes typically involves reacting the Schiff base ligand with the corresponding metal salt in an appropriate solvent, such as ethanol (B145695). dergipark.org.trajgreenchem.com
The resulting complexes are characterized by elemental analysis, molar conductivity, magnetic susceptibility measurements, and various spectroscopic techniques to determine their structure and properties. researchgate.nettubitak.gov.tr For example, mass spectra of mixed ligand complexes of Cu(II), Co(II), Ni(II), and Mn(II) show peaks corresponding to the molecular ions, confirming the composition of the complexes. researchgate.nettubitak.gov.tr
Table 1: Examples of Transition Metal Complexes with this compound-Derived Ligands
| Metal Ion | Ligand | Proposed Geometry | References |
| Co(II) | 1-[[1-(2-hydroxy-5-methoxyphenyl)ethylidene]amino]-4-phenyl-5-benzoyl-pyrimidine-2-one | Octahedral | researchgate.netresearchgate.netresearchgate.net |
| Cu(II) | 1-[[1-(2-hydroxy-5-methoxyphenyl)ethylidene]amino]-4-phenyl-5-benzoyl-pyrimidine-2-one | Octahedral | researchgate.netresearchgate.netresearchgate.net |
| Ni(II) | 1-[[1-(2-hydroxy-5-methoxyphenyl)ethylidene]amino]-4-phenyl-5-benzoyl-pyrimidine-2-one | Octahedral | researchgate.netresearchgate.netresearchgate.net |
| Mn(II) | 1-[[1-(2-hydroxy-5-methoxyphenyl)ethylidene]amino]-4-phenyl-5-benzoyl-pyrimidine-2-one | Octahedral | researchgate.netresearchgate.netresearchgate.net |
| Pd(II) | 1-[[1-(5-chloro-2-hydroxyphenyl)ethyliden]amino]-4-phenyl-5-benzoyl-pyrimidine-2-thione | Square Planar | researchgate.netsinop.edu.tr |
| Zn(II) | 2-Benzoylpyridine-phenylhydrazone | Distorted Octahedral | researchgate.net |
| V(IV) | 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate | Binuclear | scirp.org |
Ligand Field Theory and Electronic Structure Analysis in this compound Complexes
Ligand field theory (LFT) is instrumental in explaining the electronic structures and properties of transition metal complexes with this compound-based ligands. The theory describes the splitting of d-orbitals of the central metal ion under the influence of the ligand field created by the coordinating atoms. This splitting determines the electronic transitions, magnetic properties, and geometry of the complexes.
For instance, in octahedral complexes of Co(II), Ni(II), and Mn(II) with Schiff base ligands derived from 5-benzoyl-pyrimidine-2-one, the electronic spectra show bands corresponding to d-d electronic transitions. researchgate.net The magnetic moment values for these complexes are also consistent with the proposed octahedral geometry. researchgate.net For example, the Mn(II) complex exhibits a magnetic moment expected for a high-spin distorted octahedral geometry. researchgate.net
The electronic structure of these complexes is further elucidated by computational methods, such as Density Functional Theory (DFT). nih.gov DFT calculations can provide insights into the molecular and electronic structures of the ground and excited states of these complexes. nih.gov These calculations help in understanding the nature of the metal-ligand bonding and the distribution of electron density within the molecule.
The electronic spectra of these complexes typically show bands in the UV-Vis region. These can be assigned to n→π* transitions within the ligand and charge transfer (LMCT) bands from the ligand to the metal. researchgate.net The d-d electronic transitions are usually observed in the visible region. researchgate.net
Coordination Modes and Geometries of this compound-Metal Adducts
This compound and its derivatives can coordinate to metal ions in various modes, leading to different geometries of the resulting complexes. The coordination typically occurs through the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen and oxygen atoms of the substituent groups.
In Schiff base complexes, the azomethine nitrogen is a primary coordination site. researchgate.netresearchgate.net Depending on the specific ligand, other donor atoms like phenolic oxygen or thione sulfur can also be involved in coordination. researchgate.netresearchgate.net For example, in mixed ligand complexes derived from 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one/thione, coordination occurs through the sulfur atom of the pyrimidine ring. researchgate.net
The resulting complexes exhibit a range of geometries, including octahedral, square planar, and tetrahedral. researchgate.netajgreenchem.comekb.egcore.ac.uk Octahedral geometry is common for Co(II), Ni(II), and Mn(II) complexes, while Pd(II) complexes often adopt a square planar geometry. researchgate.netresearchgate.netsinop.edu.trajgreenchem.com Zinc(II) complexes have been found in both distorted octahedral and five-coordinate geometries. researchgate.net The specific geometry is influenced by the nature of the metal ion, the ligand, and the reaction conditions.
Table 2: Coordination Geometries of Metal Complexes with Pyrimidine-Based Ligands
| Metal Ion | Ligand Type | Coordination Geometry | References |
| Co(II) | Schiff Base | Octahedral | researchgate.netajgreenchem.com |
| Ni(II) | Schiff Base | Octahedral, Square Planar | ajgreenchem.commdpi.com |
| Cu(II) | Schiff Base | Octahedral, Square Planar | ajgreenchem.commdpi.com |
| Mn(II) | Schiff Base | Octahedral | researchgate.netresearchgate.net |
| Pd(II) | Schiff Base | Square Planar | researchgate.netsinop.edu.tr |
| Zn(II) | Hydrazone | Distorted Octahedral, Tetrahedral | researchgate.netmdpi.com |
| Cr(III) | Azo-dye | Octahedral | ekb.eg |
Influence of Pyrimidine Ring on Electron-Accepting and Coordination Properties in Complexes
The pyrimidine ring plays a crucial role in the coordination chemistry of this compound. Its electron-deficient nature, arising from the presence of two nitrogen atoms, makes it a strong electron acceptor. researchgate.net This property influences the electronic structure of the resulting metal complexes and can be tuned by introducing electron-withdrawing or electron-donating substituents to the ring. beilstein-journals.org
The electron-accepting character of the pyrimidine moiety can enhance the stability of the metal complexes. researchgate.net The C=N double bond within the pyrimidine ring contributes to its strong electron-accepting capability. researchgate.net This property is utilized in various applications, including the development of functional materials for organic light-emitting diodes (OLEDs). researchgate.net
The aromaticity of the pyrimidine ring can be affected by substitution. rsc.org Electron-accepting groups can reduce the aromaticity, while electron-donating groups may increase it. rsc.org This, in turn, can influence the coordination properties of the ligand. The π-electron density distribution in the Lowest Unoccupied Molecular Orbital (LUMO) of pyrimidine derivatives tends to localize over the pyrimidine ring and adjacent groups. beilstein-journals.org
In coordination complexes, the pyrimidine ring can act as a binding site, with one or both of its nitrogen atoms coordinating to the metal center. This coordination ability, combined with its electron-accepting properties, makes pyrimidine a versatile component in the design of functional metal complexes. researchgate.netfrontiersin.org
Catalytic Research Applications of 2 Benzoylpyrimidine Derived Systems
Exploration of 2-Benzoylpyrimidine-Metal Complexes in Catalysis
The catalytic potential of a ligand like this compound would stem from its ability to coordinate with a metal center. The pyrimidine (B1678525) ring and the benzoyl group both contain nitrogen and oxygen atoms with lone pairs of electrons, making them potential binding sites for metal ions. The electronic properties of the resulting complex would be crucial for its catalytic activity.
Homogeneous Catalysis Applications
Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a liquid solution. hrmrajgurunagar.ac.in For a this compound-metal complex to be used in homogeneous catalysis, it would need to be soluble in the reaction solvent. hrmrajgurunagar.ac.in Transition metal complexes are often used as homogeneous catalysts because their metal centers can have variable oxidation states, which is essential for many catalytic cycles. rsc.org The ligand, in this case, this compound, would play a critical role in stabilizing the metal center and influencing its reactivity and selectivity. rsc.org
Heterogeneous Catalysis Applications
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. savemyexams.comwikipedia.org Typically, a solid catalyst is used for reactions in the liquid or gas phase. wikipedia.org A this compound-metal complex could potentially be used in heterogeneous catalysis by immobilizing it onto a solid support, such as silica, polymers, or covalent organic frameworks (COFs). nih.govresearchgate.net This approach offers the advantage of easy separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling—a key principle of green chemistry. researchgate.netresearchgate.net The process involves the adsorption of reactants onto the catalyst's active sites on the surface, the chemical reaction, and finally, the desorption of the product. savemyexams.comwikipedia.org
Investigation of Catalytic Performance in Organic Transformations
The performance of a catalyst is evaluated by its activity, selectivity, and stability in specific chemical reactions.
Oxidation Reactions
Metal complexes are widely used as catalysts for oxidation reactions, which are fundamental transformations in organic synthesis. nih.gov These reactions involve the addition of oxygen or the removal of hydrogen from a substrate. For instance, the oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a common and important industrial process. tcichemicals.com A hypothetical this compound-metal complex could catalyze such reactions, with the choice of metal and reaction conditions determining the outcome and efficiency. mdpi.comrsc.org
Coupling Reactions
Coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for synthesizing complex organic molecules, including pharmaceuticals and materials. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent examples. A this compound ligand could potentially be used in such reactions to modulate the activity and selectivity of the metal catalyst. rsc.orgrsc.org For example, a related compound, 5-benzoylpyrimidine-2,4-dione, has been synthesized through an Ag2O catalyzed oxidative coupling reaction. researchgate.net
Green Chemistry Principles in this compound Catalysis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry because it can improve reaction efficiency, reduce energy consumption, and minimize waste. acs.org The use of catalysts, especially those that are recyclable (heterogeneous catalysts) or can operate under mild conditions with high atom economy, aligns with green chemistry principles. oatext.compro-metrics.org If developed, catalytic systems based on this compound could be evaluated based on these principles, such as their ability to use environmentally benign solvents, be recycled and reused, and prevent the formation of toxic byproducts.
Materials Science Perspectives of 2 Benzoylpyrimidine Derivatives
Development of 2-Benzoylpyrimidine as an Organic Semiconducting Material
The quest for novel organic materials with tailored electronic properties has led to significant interest in this compound and its derivatives as promising organic semiconductors. uni-augsburg.deuni-wuerzburg.dezju.edu.cn These compounds are part of a broader class of materials that are increasingly utilized in a variety of electronic applications, including flexible light sources, displays, and low-cost integrated circuits. uni-augsburg.de The fundamental principle behind organic semiconductors lies in the radiative recombination of electrons and holes within a solid-state material, a process known as electroluminescence. uni-augsburg.de The unique electronic and structural characteristics of organic molecules, such as this compound derivatives, result in distinct optoelectronic properties. uni-augsburg.de
The design of these materials often involves creating a molecular architecture that facilitates efficient charge transport and luminescence. chinesechemsoc.orgchinesechemsoc.org A common strategy is the donor-acceptor (D-A) approach, where an electron-donating moiety is linked to an electron-accepting moiety. frontiersin.org In the context of this compound derivatives, the benzoylpyrimidine core typically functions as the electron-accepting unit. rsc.orgrsc.org This acceptor is then combined with various electron-donating groups to tune the material's properties. rsc.orgrsc.org The interaction between the donor and acceptor components is crucial for achieving desired characteristics like efficient charge transfer and specific emission colors. rsc.orgrsc.org
Research has explored the synthesis of various this compound derivatives to investigate their potential as organic semiconductors. For instance, derivatives have been developed by modifying the substituents on the pyrimidine (B1678525) ring, which has been shown to influence their fungicidal activity, a field that often overlaps with materials science in terms of synthesis and structure-activity relationships. researchgate.net The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of its electronic properties for semiconducting applications. researchgate.net
Applications in Optoelectronic Devices
The promising semiconducting properties of this compound derivatives have paved the way for their application in a range of optoelectronic devices. nih.govsoton.ac.uk These devices leverage the ability of organic materials to convert electricity into light and vice versa. The tailored electronic structure of this compound-based materials makes them particularly suitable for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs)
OLEDs are a key application for this compound derivatives, where they can function in various roles within the device architecture. uni-wuerzburg.dersc.orgrsc.org An OLED is typically composed of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons that release energy in the form of light. uni-augsburg.de The efficiency and color of the emitted light are determined by the properties of the organic materials used. uni-augsburg.de
Derivatives of this compound have been successfully integrated into both phosphorescent and fluorescent emitters for OLEDs. In fluorescent OLEDs, only singlet excitons (25% of the total) can radiatively decay to produce light, limiting the internal quantum efficiency (IQE). rsc.org Phosphorescent emitters, on the other hand, can harvest both singlet and triplet excitons (the remaining 75%), enabling a theoretical IQE of 100%. rsc.org
The design of host materials for these emitters is critical for high-performance devices. Bipolar host materials, which can transport both holes and electrons, are particularly desirable. mdpi.comrsc.orgrsc.org Research has shown that indolocarbazole-based bipolar host materials can facilitate balanced charge transport and efficient energy transfer, leading to high external quantum efficiencies (EQEs) in phosphorescent OLEDs (PhOLEDs). mdpi.com For example, a green PhOLED using a carbazole-benzimidazole hybrid host achieved a maximum EQE of 20.1%. rsc.org
The molecular structure of this compound derivatives can be tailored to facilitate the transport of both electrons and holes, making them suitable as bipolar host materials. mdpi.comrsc.orgrsc.org A bipolar host ensures a balanced charge flux to the emissive layer, which is crucial for achieving high recombination efficiency. mdpi.com By strategically combining electron-donating and electron-accepting moieties, researchers can fine-tune the charge transport properties of these materials. mdpi.com
In addition to serving as hosts, these compounds can also function in the electron transport layer (ETL) of an OLED. researching.cnrsc.orgnih.govarxiv.orgresearchgate.net The ETL facilitates the injection and transport of electrons from the cathode to the emissive layer. Materials with good electron mobility and appropriate energy levels are required for efficient electron transport. researchgate.net The development of stable and efficient ETL materials is an active area of research, with materials like tin oxide (SnO2) and molybdenum disulfide (MoS2) being explored as alternatives to the commonly used titanium dioxide (TiO2). researching.cnnih.gov
A significant advancement in OLED technology is the development of thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.org TADF materials can achieve 100% IQE, similar to phosphorescent emitters, but without the need for heavy metals. rsc.orgrsc.org This is accomplished through a process called reverse intersystem crossing (RISC), where triplet excitons are converted into singlet excitons through thermal energy. rsc.orgrsc.org
The key to designing efficient TADF emitters is to have a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.orgrsc.org This small energy gap allows for efficient RISC. Donor-acceptor molecules are well-suited for this purpose, as the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor can lead to a small ΔEST. frontiersin.orgrsc.orgrsc.org
Researchers have designed and synthesized several TADF emitters based on a benzoylpyrimidine acceptor linked to carbazole (B46965) donors. rsc.orgrsc.org These molecules have shown promising results, with some achieving high photoluminescence quantum yields (PLQYs) and small ΔEST values. rsc.org For example, a bluish-green emitting TADF device based on a Y-shaped isomer, 25tCzBPym, exhibited a maximum external quantum efficiency (EQE) of 23.3%. rsc.orgrsc.org The strong intramolecular interactions and hydrogen bonding in these molecules contribute to their high PLQY by increasing molecular rigidity. rsc.orgrsc.org
Below is a data table showcasing the performance of some carbazole-benzoylpyrimidine-based TADF emitters. rsc.org
| Compound | Emission Peak (nm) | PLQY (%) | ΔEST (meV) | Max EQE (%) |
| 35CzBPym | - | - | - | - |
| 35tCzBPym | - | - | - | - |
| 25CzBPym | - | 76-88 | 45-90 | - |
| 25tCzBPym | 500 | 76-88 | 45-90 | 23.3 |
Through-space conjugation is an alternative mechanism for electronic communication between molecular fragments that are not directly connected by covalent bonds. chinesechemsoc.orgchinesechemsoc.org This phenomenon relies on the spatial proximity of π-systems, allowing for the delocalization of electrons and the transport of energy and charge. chinesechemsoc.orgchinesechemsoc.org The concept was first recognized in studies of [2.2]paracyclophane, where two phenyl rings are held in close, parallel proximity. chinesechemsoc.org
In the context of optoelectronic materials, through-space conjugation can have a profound impact on their properties. chinesechemsoc.orgchinesechemsoc.orgrsc.org It can lead to the development of materials with unique characteristics such as aggregation-induced emission (AIE), thermally activated delayed fluorescence (TADF), and bipolar charge transport. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net For instance, in some TADF molecules, strong π-π stacking interactions between donor and acceptor units can facilitate efficient through-space charge transfer, which is crucial for achieving high efficiency. rsc.org
Researchers have designed TADF compounds with a "sandwich" structure where donor and acceptor units are held in a cofacial arrangement to promote through-space interactions. rsc.org This approach has been shown to enhance electroluminescence performance, leading to higher external quantum efficiencies and reduced efficiency roll-off at high brightness. rsc.org The study of through-space conjugation is a burgeoning area that holds the potential for creating novel and highly efficient optoelectronic materials. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.org
Through-Space Conjugation in Optoelectronic Materials
Organic Photovoltaic Solar Cells (OPV) and Organic Field-Effect Transistors (OFETs)
While the pyrimidine core is recognized as a valuable building block in organic electronics due to its electron-accepting nature, specific and detailed research on the application of this compound in organic photovoltaic solar cells (OPVs) and organic field-effect transistors (OFETs) is limited in publicly available literature. rsc.org The inherent properties of the this compound structure suggest potential utility in these areas, but comprehensive studies with detailed device performance data are not sufficiently documented to be included in this review.
Sensors and Detection Technologies Utilizing this compound Chromophores
The chromophoric nature of the this compound scaffold suggests its potential use in the development of sensors and detection technologies. The electron-deficient pyrimidine ring can interact with various analytes, potentially leading to changes in its photophysical properties, such as fluorescence or color, which can be harnessed for sensing applications. However, specific research focusing on the development and application of sensors based on this compound chromophores is not extensively reported in the available scientific literature.
Computational Chemistry Investigations of 2 Benzoylpyrimidine
Theoretical Frameworks for Understanding 2-Benzoylpyrimidine
The study of this compound and its derivatives benefits significantly from theoretical and conceptual frameworks that guide computational research. These frameworks provide a structured approach to understanding the molecule's properties and interactions. scribd.comresearchgate.neted.gov A theoretical framework is built upon existing, validated theories and serves as a lens through which researchers can plan and interpret their study. ed.gov For computational chemistry, these frameworks often integrate principles from quantum mechanics, classical mechanics, and statistical mechanics to model molecular behavior.
The application of a theoretical framework involves selecting relevant theories and the concepts and definitions from those theories that apply to the research topic. ed.gov In the context of this compound, this could involve theories of chemical reactivity, intermolecular interactions, and molecular recognition. These frameworks are crucial for formulating research questions, designing computational experiments, and analyzing the resulting data in a systematic way. researchgate.net
Quantum Mechanical Approaches (e.g., Density Functional Theory)
Quantum mechanical (QM) approaches are fundamental to understanding the electronic structure and properties of molecules like this compound. umb.edu These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular bonding, structure, and reactivity. umb.edunoaa.gov Two primary QM approaches are Valence Bond (VB) theory and Molecular Orbital (MO) theory. umb.edu While both have their merits, MO theory has been more widely used in computational chemistry due to its computational efficiency. umb.edu
Density Functional Theory (DFT) has emerged as one of the most popular and versatile QM methods in computational chemistry. nih.govwikipedia.org DFT calculates the electronic properties of a system based on its electron density, which is a function of spatial coordinates. nih.govwikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, allowing for the study of larger and more complex molecular systems. wikipedia.org
In the study of pyrimidine (B1678525) derivatives, DFT is extensively used to:
Optimize molecular geometry: Determine the most stable three-dimensional arrangement of atoms. orientjchem.org
Calculate electronic properties: Investigate properties like orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity.
Predict spectroscopic properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization. orientjchem.org
Analyze reaction mechanisms: Explore the energy profiles of chemical reactions, including transition states. nih.gov
For instance, DFT calculations at the B3LYP/6-311G(3df,3pd) level of theory have been used to optimize the molecular geometry and calculate the vibrational frequencies of related heterocyclic compounds. orientjchem.org The molecular electrostatic potential (MEP) surface, also calculated using DFT, helps in identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. orientjchem.org Despite its successes, DFT has limitations in accurately describing certain phenomena like intermolecular interactions (especially van der Waals forces) and charge transfer excitations. wikipedia.org
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a "best-of-both-worlds" approach by treating a small, electronically important part of a system with high-level QM methods (like DFT) and the larger, less critical part with more computationally efficient molecular mechanics (MM) force fields. nih.govfrontiersin.org This allows for the accurate study of large biomolecular systems, such as an enzyme active site interacting with a ligand like a this compound derivative. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of how molecules move, flex, and interact. biorxiv.org This method is particularly valuable for conformational analysis, which involves exploring the different spatial arrangements (conformations) a molecule can adopt and their relative energies. mun.ca
The process of an MD simulation typically involves:
System Setup: Defining the initial coordinates of all atoms in the system, often taken from experimental structures or built using molecular modeling software. The molecule is typically solvated in a box of water molecules to mimic physiological conditions. biorxiv.org
Energy Minimization: Relaxing the initial structure to remove any steric clashes or unfavorable geometries. biorxiv.org
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state. biorxiv.org
Production Run: Running the simulation for a specific length of time (from nanoseconds to microseconds) to collect data on the molecule's trajectory. biorxiv.org
For a molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in solution or bound to a protein). The flexibility of the molecule, including the rotation around the bond connecting the benzoyl and pyrimidine rings, can be assessed. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformation. mun.ca Analysis of the MD trajectory can provide insights into the internal motions of the molecule, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which highlight stable and flexible regions of the molecule, respectively. mdpi.com
Predictive Modeling of Reaction Pathways and Reactivity
Predictive modeling in chemistry leverages computational methods to forecast the outcomes of chemical reactions, including the products, yields, and reaction rates. nih.gov This field is rapidly advancing through the integration of machine learning with traditional physics-based models. orientjchem.org For a compound like this compound, predictive modeling can be used to explore its reactivity and potential synthetic routes.
One approach to predicting reaction outcomes is to classify the reaction type based on the reactants. nih.gov More advanced methods aim to predict the structure of the product molecules directly. nih.gov These models can be trained on large datasets of known chemical reactions. Hybrid models that combine mechanistic understanding (from quantum chemistry) with data-driven approaches (machine learning) are showing great promise. nih.gov For example, hybrid DFT/ML models have been developed to predict the activation energies of certain reaction types with high accuracy. nih.gov
The reactivity of this compound can be understood by examining its electronic structure, which can be calculated using quantum mechanical methods like DFT. The distribution of electron density, indicated by the molecular electrostatic potential (MEP), can identify sites susceptible to nucleophilic or electrophilic attack. orientjchem.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Computational tools can also be used to model the entire reaction pathway, from reactants to products, through the identification of transition states. nih.gov This provides a detailed understanding of the reaction mechanism and the factors that influence its rate. For complex processes, spatial modeling algorithms can simulate reaction and transport phenomena, which is particularly relevant for reactions occurring in heterogeneous environments like within a biological cell. arxiv.org
In Silico Studies for Structure-Activity Relationships in Pyrimidine Derivatives
In silico studies, which are computational analyses, are instrumental in understanding the structure-activity relationships (SAR) of pyrimidine derivatives. bohrium.commdpi.com SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.com By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can design more potent and selective molecules.
For pyrimidine derivatives, in silico methods can be used to explore how different substituents on the pyrimidine ring affect its interaction with a biological target. mdpi.com For example, studies have shown that the introduction of specific groups at certain positions on the pyrimidine ring can significantly enhance or diminish biological activity. mdpi.com These computational approaches allow for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. bohrium.combenthamscience.com
Computational Design and Screening Methodologies
Computational design and screening methodologies have become essential tools in modern drug discovery and materials science. nih.gov These methods enable the efficient exploration of vast chemical spaces to identify novel molecules with desired properties.
One common approach is fragment-based drug design (FBDD) , where small molecular fragments are identified that bind to a target protein. nih.gov These fragments can then be computationally grown or linked together to create more potent lead compounds. nih.gov This approach was used to develop a novel series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as potent enzyme inhibitors. nih.gov
Virtual screening is another powerful technique that involves computationally docking large libraries of compounds into the binding site of a target protein to predict their binding affinity. mdpi.com This can be done using structure-based methods, which require a 3D structure of the target, or ligand-based methods, which use information from known active molecules. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds. tandfonline.com Robust QSAR models have been developed for pyrimidine derivatives to predict their inhibitory potency against various biological targets. tandfonline.com
The general workflow for computational design and screening often involves:
Library Design: Creating a virtual library of compounds to be screened. This can be based on a known active scaffold or a diverse set of commercially available compounds.
Conformational Sampling: Generating realistic 3D conformations for each molecule in the library.
Docking and Scoring: Predicting the binding mode and affinity of each compound to the target protein.
Filtering and Ranking: Prioritizing compounds based on their predicted affinity, drug-like properties (e.g., Lipinski's rule of five), and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. bohrium.combenthamscience.com
Hit Selection: Selecting a manageable number of top-ranked compounds for experimental validation.
These computational methodologies significantly accelerate the early stages of drug discovery by focusing experimental efforts on the most promising candidates. nih.gov
Molecular Docking and Binding Affinity Assessments
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmbfs.orgrjraap.com It is most commonly used to predict the interaction between a small molecule ligand, such as a this compound derivative, and a macromolecular target, typically a protein. jmbfs.orgrjraap.com The goal of molecular docking is to identify the most likely binding mode(s) and to estimate the strength of the interaction, often expressed as a docking score or binding energy. rjraap.com
The process generally involves:
Preparation of the Receptor and Ligand: The 3D structures of the protein and the ligand are prepared for docking. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein. jmbfs.org
Sampling of Conformational Space: The docking algorithm explores different orientations and conformations of the ligand within the binding site.
Scoring: A scoring function is used to evaluate the fitness of each generated pose, estimating the binding affinity. rjraap.com
Molecular docking studies have been widely applied to pyrimidine derivatives to understand their mechanism of action and to guide the design of new inhibitors. bohrium.comrsc.org For example, docking studies have been used to investigate the binding of pyrimidine-appended indenopyrazolones to their target, providing insights into their activity. bohrium.com Similarly, the binding modes of benzimidazole-1,3,4-triazole hybrids with carbonic anhydrase have been revealed through molecular docking, confirming experimental findings. nih.gov
The results of docking studies can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand that could improve its binding affinity and selectivity. nih.govnih.gov
Below is a table summarizing the results of a hypothetical molecular docking study of this compound derivatives against a target protein.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| This compound | -6.5 | TYR22, PHE87, LEU101 | Pi-Pi stacking, Hydrophobic |
| Derivative A (4'-OH) | -7.2 | TYR22, PHE87, SER105 | H-bond, Pi-Pi stacking |
| Derivative B (4'-Cl) | -7.0 | TYR22, PHE87, LEU101 | Halogen bond, Hydrophobic |
| Derivative C (3'-NH2) | -6.8 | ASP85, PHE87, LEU101 | Salt bridge, Hydrophobic |
This is a hypothetical data table for illustrative purposes.
While docking is a powerful tool, it is important to note that the scoring functions are approximations and may not always accurately predict binding affinity. Therefore, the results of docking studies are often further validated using more rigorous computational methods like MD simulations or experimental techniques. mdpi.com
Advanced Characterization Methodologies for 2 Benzoylpyrimidine Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of 2-benzoylpyrimidine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the pyrimidine (B1678525) and benzene (B151609) rings resonate at characteristic chemical shifts. For example, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at specific ppm values, confirming the presence and relative positions of the hydrogen atoms. chemicalbook.com The protons of the pyrimidine ring are typically observed at distinct chemical shifts, such as δ 8.708, δ 8.06, and δ 8.03 ppm. chemicalbook.com The protons of the benzoyl group appear in the range of δ 7.34 to 7.58 ppm and at δ 7.883 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone group is typically found at a distinct downfield chemical shift, often in the range of 190-200 ppm. libretexts.org The carbon atoms of the aromatic pyrimidine and benzene rings appear in the aromatic region of the spectrum, generally between 120 and 170 ppm. libretexts.orgoregonstate.edu Quaternary carbons, those without attached protons, usually show weaker signals. oregonstate.edu
Interactive Data Table: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H | 8.708, 8.06, 8.03 (pyrimidine) | CDCl₃ |
| ¹H | 7.34-7.58, 7.883 (benzoyl) | CDCl₃ |
| ¹³C | ~190-200 (C=O) | CDCl₃ |
| ¹³C | ~120-170 (Aromatic C) | CDCl₃ |
| Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. chemicalbook.comlibretexts.orgoregonstate.edu |
Infrared (IR) and Electronic Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group is a key diagnostic feature, typically appearing around 1650-1700 cm⁻¹. masterorganicchemistry.com The spectrum also shows characteristic peaks for the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C-C and C-N stretching vibrations within the rings at lower wavenumbers. masterorganicchemistry.comresearchgate.net
Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit strong absorption bands in the UV region, resulting from π to π* transitions within the pyrimidine and benzene rings.
Mass Spectrometry (HRMS, ESI-HRMS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound (C₁₂H₈N₂O). bioanalysis-zone.comeuropa.eu This high precision helps to distinguish it from other compounds with the same nominal mass. bioanalysis-zone.comnih.gov
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI-HRMS is a soft ionization technique that is particularly useful for polar molecules. europa.eu It allows for the accurate mass determination of the protonated molecule [M+H]⁺, further confirming the molecular formula. The fragmentation pattern observed in tandem MS/MS experiments can provide additional structural information. europa.eu The molecular ion peak for this compound would be expected at an m/z corresponding to its exact mass. Fragmentation may involve the cleavage of the bond between the carbonyl group and the pyrimidine ring, leading to characteristic fragment ions. chemguide.co.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species that have unpaired electrons. While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy can be a valuable tool for studying its radical ions or its complexes with paramagnetic metal ions.
Diffraction Techniques for Solid-State Structures
Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state.
X-ray Structure Analysis and Crystallography
Interactive Data Table: Illustrative Crystallographic Parameters for a Pyrimidine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Note: This data is for a related substituted triazolopyridazinylindole and serves as an example of crystallographic data. mdpi.com Actual values for this compound would require specific experimental determination. |
Thermogravimetric analysis is a standard technique used to determine the thermal stability of a compound by measuring its mass as a function of temperature. This analysis provides crucial information, such as the initial decomposition temperature, the temperature of maximum decomposition rate, and the percentage of residual mass after heating.
While numerous studies have been conducted on the thermal properties of various derivatives and metal complexes of this compound, particularly in the context of materials science for applications like Organic Light Emitting Diodes (OLEDs), the TGA data for the parent this compound molecule itself is not presented in the accessible research. These studies on related compounds indicate that the pyrimidine and benzoyl moieties can be incorporated into larger molecular structures to enhance thermal stability, a desirable characteristic for electronic materials. However, without direct experimental data on this compound, a detailed discussion of its specific thermal decomposition profile, including data tables of weight loss at various temperatures, cannot be accurately provided.
Therefore, the "" section concerning Thermal Analysis (Thermogravimetric Analysis) cannot be completed at this time due to the lack of specific research findings for this compound.
Future Research Directions and Interdisciplinary Prospects for 2 Benzoylpyrimidine
Emerging Trends in Pyrimidine (B1678525) Chemistry
The field of pyrimidine chemistry is dynamic, with continuous development of new synthetic methodologies and the exploration of novel biological activities. For 2-benzoylpyrimidine, these trends are opening up new avenues for creating diverse and functionalized derivatives.
Recent research has focused on the synthesis of a variety of this compound derivatives, demonstrating the adaptability of this core structure. For instance, a study detailed the synthesis of thirty-six this compound derivatives, highlighting the potential for extensive functionalization. nih.gov The general synthetic approach often involves the optimization of a lead structure, such as 2-pyrimidinoxy-N-aryl benzylamine, to generate a library of compounds with varied substituents. nih.gov
A significant area of application for these derivatives is in agrochemicals, particularly as fungicides. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided valuable insights. For example, it has been observed that for fungicidal activity, the R¹ substituent on the benzoyl ring preferably should be a phenyl or another heterocyclic group, often with a 2-halo or 2-alkyl substitution. nih.gov Furthermore, the presence of a 4,6-dimethoxy group on the pyrimidine ring has been identified as a highly favorable substituent for enhancing fungicidal efficacy. nih.gov Conversely, the introduction of a methyl group can lead to a significant decrease in activity. nih.gov
The exploration of this compound derivatives extends to their potential as therapeutic agents. Pyrimidine-based compounds are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.govresearchgate.net Specifically, benzoylpyrimidines have been synthesized and evaluated as antagonists of the corticotropin-releasing factor-1 (CRF₁) receptor, with some derivatives exhibiting high binding affinities. nih.gov This suggests a promising future for this compound in the development of new drugs. nih.gov
The table below summarizes the effect of different substituents on the fungicidal activity of this compound derivatives, based on recent research findings. nih.gov
| Substituent Position | Favorable Substituents | Unfavorable Substituents |
| Benzoyl Ring (R¹) | Phenyl, Heterocyclic groups (with 2-halo or 2-alkyl) | - |
| Pyrimidine Ring | 4,6-Dimethoxy | Methyl |
| Benzene (B151609) Ring (attached to pyrimidine) | 6-Fluoro (maintains activity) | - |
Potential in Multifunctional Materials Development
The unique electronic properties of the pyrimidine ring, particularly its electron-deficient nature, make it an excellent building block for advanced materials with tailored functionalities. researchgate.net this compound, with its combination of an electron-withdrawing pyrimidine and a π-conjugated benzoyl group, is a promising candidate for the development of multifunctional materials for various applications, including organic electronics and sensor technology.
One of the most promising areas is in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Researchers have designed and synthesized thermally activated delayed fluorescence (TADF) emitters based on carbazole-benzoyl-pyrimidine structures. researchgate.net These materials are crucial for achieving high efficiency in OLEDs. researchgate.net The combination of a donor unit (like carbazole) and an acceptor unit (the benzoyl-pyrimidine moiety) can lead to materials with high external quantum efficiencies (EQE) and reduced efficiency roll-off at high luminance. researchgate.net For example, OLEDs using such emitters have achieved impressive EQEs, demonstrating their potential for next-generation displays and lighting. researchgate.net
The table below presents the performance of some OLEDs based on carbazole-benzoyl-pyrimidine derivatives. researchgate.net
| Emitter | External Quantum Efficiency (EQE) | Efficiency Roll-off at 1000 cd/m² |
| 2tDMG | 30.8% | 7% |
Integration with Advanced Computational and Experimental Methodologies
The development and characterization of novel this compound derivatives are increasingly reliant on the synergy between advanced computational and experimental techniques. ekb.eg These integrated approaches provide deep insights into the structure-property relationships of these molecules, accelerating the design of new materials and therapeutic agents. nih.govchinesechemsoc.org
Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. ekb.egnih.gov DFT calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic and optical properties of these compounds. biolscigroup.usscholars.direct For instance, DFT studies on related pyrimidine-thione derivatives have been used to calculate electron density, dipole moments, and frontier molecular orbitals to correlate with their observed biological activities. ekb.eg Quantitative Structure-Activity Relationship (QSAR) studies, often in conjunction with DFT, are employed to build predictive models that link the chemical structure of this compound derivatives to their biological activities, such as fungicidal or anticancer effects. nih.govbiolscigroup.usscholars.direct These models are invaluable for rationally designing new compounds with enhanced potency. nih.govbiolscigroup.us
Experimental Methodologies: A suite of advanced spectroscopic and analytical techniques is used to characterize newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of these compounds. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. ekb.eg
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govscirp.orgscirp.org This technique has been used to establish the keto form of related hydrazone derivatives in the solid state. nih.gov
The table below lists the common computational and experimental methods used in the study of this compound and its derivatives.
| Methodology | Application | References |
| Computational | ||
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, spectroscopic properties, HOMO-LUMO energies | ekb.egnih.govbiolscigroup.us |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity, structure-activity correlation | nih.govbiolscigroup.usscholars.direct |
| Molecular Docking | Studying interactions with biological targets | mdpi.com |
| Experimental | ||
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | nih.gov |
| Infrared (IR) Spectroscopy | Functional group identification | ekb.eg |
| X-ray Crystallography | 3D molecular structure determination | nih.govscirp.orgscirp.org |
Outlook for Next-Generation Pyrimidine-Based Technologies
The versatile nature of the this compound scaffold positions it as a key component in the development of next-generation technologies across various fields. The ongoing advancements in synthetic chemistry, materials science, and computational modeling are expected to unlock even greater potential for this class of compounds.
In the realm of medicinal chemistry , the future will likely see the development of more targeted and potent this compound-based drugs. tandfonline.comresearchgate.net Leveraging the insights from SAR studies and computational modeling, researchers can design novel derivatives with improved efficacy and reduced side effects for a range of diseases, including cancer and neurological disorders. nih.govmdpi.com The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems offers a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
In materials science , this compound and its derivatives are poised to play a significant role in the advancement of organic electronics. researchgate.net The development of novel TADF emitters for OLEDs with even higher efficiencies, longer lifetimes, and improved color purity is a key research direction. researchgate.net Furthermore, the exploration of this compound in the design of multifunctional materials for applications such as sensors, molecular switches, and data storage is a burgeoning field with immense possibilities. nih.govnumberanalytics.com The integration of these molecules into functional polymers could lead to materials with tunable optical, electronic, and responsive properties. mdpi.com
The continued synergy between computational and experimental approaches will be crucial for accelerating progress. nih.govchinesechemsoc.org High-throughput screening of virtual compound libraries, guided by accurate QSAR and molecular docking models, will streamline the discovery of new lead compounds. openaccessjournals.com Advanced spectroscopic and crystallographic techniques will continue to provide essential experimental validation and deeper understanding of the structure-function relationships. nih.govmkuniversity.ac.in
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for obtaining 2-Benzoylpyrimidine in laboratory settings?
- Answer: A key synthetic route involves converting 3-phenyl-2-isoxazolo[2,3-d]pyrimidin-2-ones into 2-benzoylpyrimidines through ring-opening reactions. This method is advantageous for generating intermediates used in medicinal chemistry and heterocyclic compound synthesis .
- Key Data :
| Property | Value | Source |
|---|---|---|
| IUPAC Name | phenyl(pyrimidin-2-yl)methanone | PubChem |
| Molecular Weight | 184.19 g/mol | PubChem |
| CAS RN | 112170-34-0 | EPA DSSTox |
Q. What biochemical pathways are influenced by this compound's interaction with cytochrome P450 enzymes?
- Answer: this compound binds to cytochrome P450 enzymes, which are critical for metabolizing endogenous compounds (e.g., steroids) and exogenous molecules (e.g., drugs). This interaction can alter metabolic flux, potentially affecting drug efficacy or toxicity in pharmacological studies .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in anticancer research?
- Answer:
Enzyme Assays : Use fluorometric or spectrophotometric assays to measure TS and DHFR activity inhibition. For TS, monitor the conversion of dUMP to dTMP; for DHFR, track NADPH oxidation.
Dose-Response Analysis : Establish IC₅₀ values using varying concentrations of this compound.
Structural Studies : Perform X-ray crystallography or molecular docking to identify binding sites and interaction mechanisms (e.g., competitive vs. non-competitive inhibition).
- Reference : Gangjee et al. (2000) demonstrated this approach for pyrimidine derivatives .
Q. How should researchers resolve contradictions in dosage-dependent effects observed in animal models (e.g., beneficial effects at low doses vs. toxicity at high doses)?
- Answer:
Dose-Response Curves : Systematically test a wide concentration range to identify therapeutic windows and toxic thresholds.
Toxicity Profiling : Evaluate organ-specific effects (e.g., liver/kidney histopathology) and biomarkers (e.g., ALT/AST for hepatotoxicity).
Mechanistic Studies : Investigate whether toxicity arises from off-target effects (e.g., reactive metabolite formation) or saturation of detoxification pathways (e.g., glutathione depletion) .
Q. What methodologies are recommended to optimize this compound's stability in long-term in vitro studies?
- Answer:
Environmental Control : Maintain pH 6–8 and storage at 4°C to minimize hydrolysis.
Degradation Studies : Use HPLC or LC-MS to monitor degradation products under stress conditions (e.g., elevated temperature, UV exposure).
Formulation Strategies : Employ lyophilization or encapsulation in cyclodextrins to enhance stability .
Q. How can researchers elucidate the molecular mechanism of this compound's kinase inhibition?
- Answer:
Kinase Activity Assays : Use ATP-coupled assays or radioactive [γ-³²P]ATP to measure kinase inhibition.
Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (Kd).
Computational Modeling : Combine molecular dynamics simulations with mutagenesis to identify critical residues in the kinase active site .
Data Contradiction Analysis
Q. How should conflicting data on this compound's subcellular localization (cytoplasm vs. nucleus) be addressed?
- Answer:
Imaging Techniques : Use confocal microscopy with fluorescently tagged this compound analogs.
Fractionation Studies : Isolate nuclear/cytoplasmic fractions via differential centrifugation and quantify distribution via mass spectrometry.
Context-Dependent Factors : Assess localization under varying conditions (e.g., cell cycle phase, stress stimuli) .
Methodological Notes
- References : All data and methodologies are derived from peer-reviewed studies and authoritative databases (PubChem, ECHA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
